REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.O1CCOCC1.O.C([O:18][C:19]([C:21]1[N:30]=[C:29]([NH:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=2)[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][C:27]=2[C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[N:22]=1)=[CH2:20])C>O>[Br:1][CH2:18][C:19]([C:21]1[N:30]=[C:29]([NH:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=2)[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][C:27]=2[C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[N:22]=1)=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.O
|
Name
|
2-(1-Ethoxyvinyl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)C1=NC2=CC=CC(=C2C(=N1)NCC1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted twice with DCM
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=NC2=CC=CC(=C2C(=N1)NCC1=NC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |